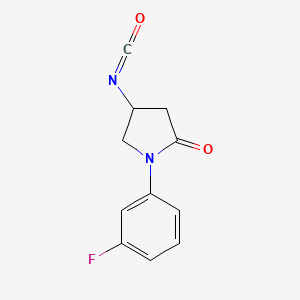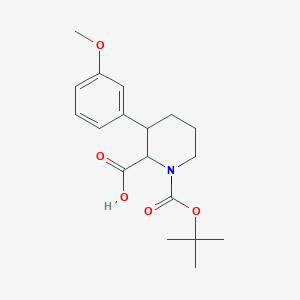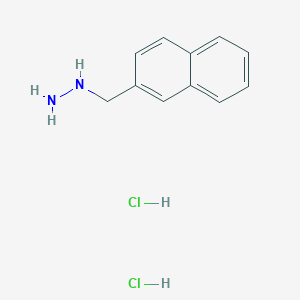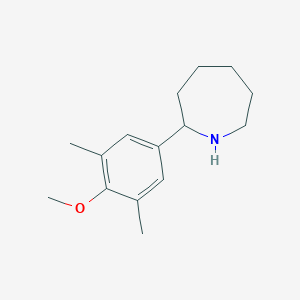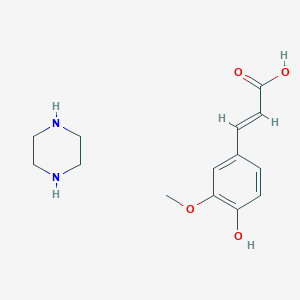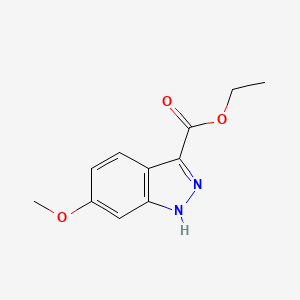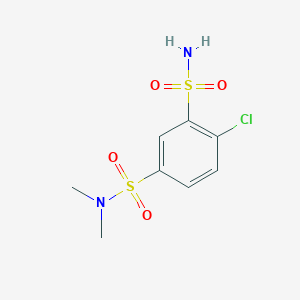
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide
Overview
Description
“4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide” is a chemical compound with the molecular formula C8H11ClN2O4S2 . It has an average mass of 298.767 Da and a monoisotopic mass of 297.984863 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and two sulfonamide groups . The exact 3D structure would require more specific data or computational chemistry methods to determine.
Scientific Research Applications
Catalysis In catalysis, compounds similar to 4-Chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide have been used to promote various chemical reactions. For instance, they have acted as efficient catalysts in the solvent-free synthesis of triazines and other heterocyclic compounds. These catalysts have enabled one-pot synthesis routes under solvent-free conditions, which are advantageous for greener chemistry approaches due to reduced solvent use and waste generation (Ghorbani‐Vaghei et al., 2015).
Organic Transformations Significant applications have been found in organic transformations, where derivatives of this compound have been applied in mild bromination of unreactive aromatic compounds. These reagents offer a more controlled and selective approach to bromination, particularly for substrates that are sensitive or difficult to brominate under traditional conditions (Ghorbani‐Vaghei, Shahbazi, & Veisi, 2012).
Inhibition Studies Beyond synthetic applications, derivatives of this compound have been explored for their biological activities. For instance, sulfonamide derivatives have been investigated as inhibitors of the enzyme carbonic anhydrase, which is implicated in various physiological and pathological processes. These studies have revealed the potential of such compounds in the development of therapeutic agents targeting specific isozymes of carbonic anhydrase associated with diseases (Morsy et al., 2009).
Mechanism of Action
- The electrophilic chlorine can react with electron-rich sites on proteins or other cellular components, leading to changes in their function or structure .
Mode of Action
- is a plausible mode of action for this compound. In this process, the chlorine atom (Cl) acts as an electrophile, replacing a hydrogen atom on the aromatic ring.
Properties
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZWVIAKBYUMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
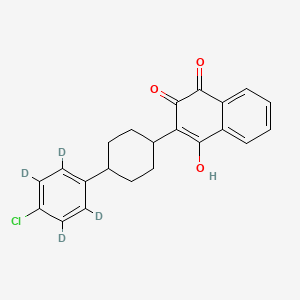
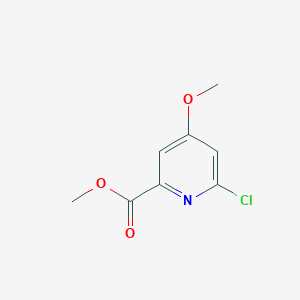
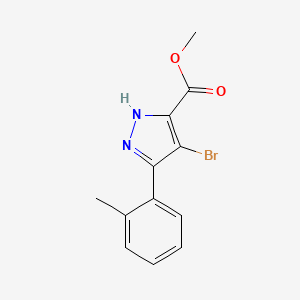
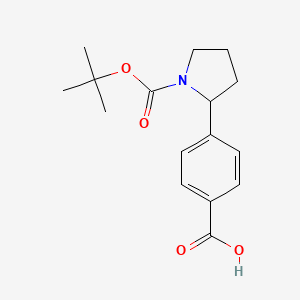
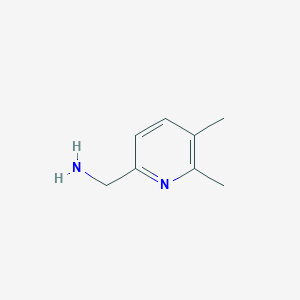
![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)
